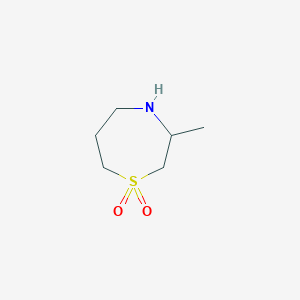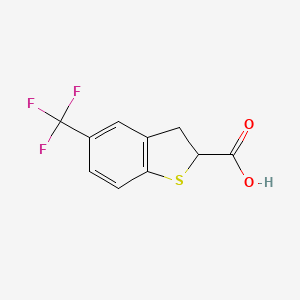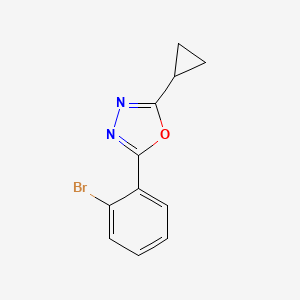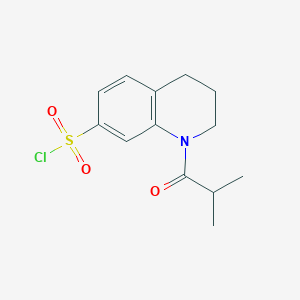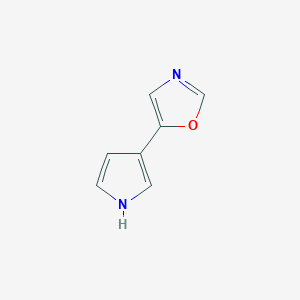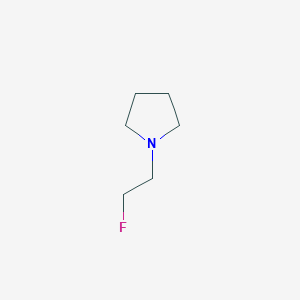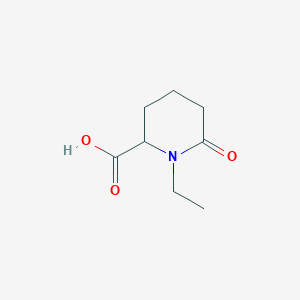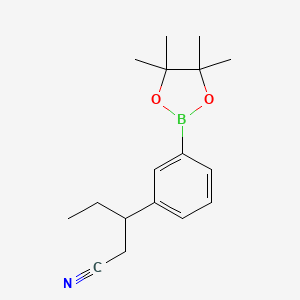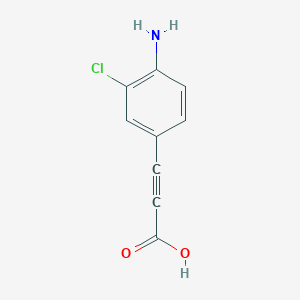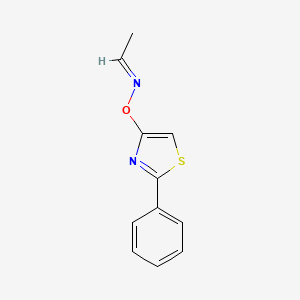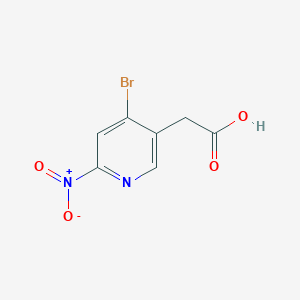
2-(4-Bromo-6-nitropyridin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-6-nitropyridin-3-yl)acetic acid is an organic compound with the molecular formula C7H5BrN2O4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 4-position, a nitro group at the 6-position, and an acetic acid moiety at the 3-position of the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-6-nitropyridin-3-yl)acetic acid typically involves the nitration of 4-bromo-3-pyridinecarboxylic acid followed by the introduction of the acetic acid group. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 4-bromo-6-nitropyridine is then subjected to a reaction with bromoacetic acid in the presence of a base such as sodium hydroxide to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(4-Bromo-6-nitropyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group at the 6-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction Reactions: Hydrogen gas with a palladium catalyst.
Coupling Reactions: Aryl or vinyl boronic acids with a palladium catalyst and a base like potassium carbonate.
Major Products Formed
Substitution Reactions: 2-(4-Substituted-6-nitropyridin-3-yl)acetic acid derivatives.
Reduction Reactions: 2-(4-Bromo-6-aminopyridin-3-yl)acetic acid.
Coupling Reactions: 2-(4-Aryl-6-nitropyridin-3-yl)acetic acid derivatives.
科学的研究の応用
2-(4-Bromo-6-nitropyridin-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用機序
The mechanism of action of 2-(4-Bromo-6-nitropyridin-3-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom can facilitate binding through halogen bonding. The acetic acid moiety can form hydrogen bonds with active site residues, enhancing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 2-(4-Bromo-3-nitropyridin-2-yl)acetic acid
- 2-(4-Chloro-6-nitropyridin-3-yl)acetic acid
- 2-(4-Bromo-6-aminopyridin-3-yl)acetic acid
Uniqueness
2-(4-Bromo-6-nitropyridin-3-yl)acetic acid is unique due to the specific positioning of the bromine and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity.
特性
分子式 |
C7H5BrN2O4 |
|---|---|
分子量 |
261.03 g/mol |
IUPAC名 |
2-(4-bromo-6-nitropyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H5BrN2O4/c8-5-2-6(10(13)14)9-3-4(5)1-7(11)12/h2-3H,1H2,(H,11,12) |
InChIキー |
OFMRUISLMWYYPE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1[N+](=O)[O-])CC(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


